molecular formula C14H16N2O3 B7416906 6-Methoxy-2-(oxan-4-yl)phthalazin-1-one

6-Methoxy-2-(oxan-4-yl)phthalazin-1-one

Cat. No.: B7416906
M. Wt: 260.29 g/mol
InChI Key: WBFVBWMDTFUNBK-UHFFFAOYSA-N
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Description

6-Methoxy-2-(oxan-4-yl)phthalazin-1-one is a compound belonging to the phthalazinone family, which is known for its significant biological activities and pharmacological properties. Phthalazinones are bicyclic N-heterocycles that have attracted attention due to their valuable biological and pharmacological activities . This compound, in particular, has shown promise in various scientific research applications, including medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(oxan-4-yl)phthalazin-1-one typically involves the alkylation of phthalazinone derivatives with appropriate alkyl and acyl halides. For instance, the reaction of phthalazinone with ethyl iodide, benzyl chloride, phenacyl bromide, m-nitrophenacyl bromide, or chloroacetyl chloride in ethanol, in the presence of a base, can yield the desired product . The reaction conditions often include conventional heating or ultrasonic irradiation to improve reaction rates and yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(oxan-4-yl)phthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or oxan-4-yl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction may produce phthalazinone derivatives with reduced functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Phthalazin-1(2H)-one: A core structure in many biologically active molecules.

    1,3,4-Oxadiazole: Another important pharmacophore with significant biological activities.

Uniqueness

6-Methoxy-2-(oxan-4-yl)phthalazin-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. Its ability to inhibit multiple enzymes and induce apoptosis makes it a promising candidate for further research in medicinal chemistry and drug development .

Properties

IUPAC Name

6-methoxy-2-(oxan-4-yl)phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-18-12-2-3-13-10(8-12)9-15-16(14(13)17)11-4-6-19-7-5-11/h2-3,8-9,11H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFVBWMDTFUNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(N=C2)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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